molecular formula C12H12O B3371702 (3-Methyl-naphthalen-1-yl)-methanol CAS No. 77028-93-4

(3-Methyl-naphthalen-1-yl)-methanol

Cat. No.: B3371702
CAS No.: 77028-93-4
M. Wt: 172.22 g/mol
InChI Key: RNROUGVAYCPUCR-UHFFFAOYSA-N
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Description

(3-Methyl-naphthalen-1-yl)-methanol is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring substituted with a methyl group at the third position and a methanol group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-naphthalen-1-yl)-methanol typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methyl group. The resulting 3-methyl-naphthalene is then subjected to a Grignard reaction with formaldehyde to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-naphthalen-1-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: 3-Methyl-naphthalen-1-yl-aldehyde or 3-Methyl-naphthalen-1-yl-carboxylic acid.

    Reduction: 3-Methyl-naphthalene.

    Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

(3-Methyl-naphthalen-1-yl)-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-naphthalen-1-yl)-methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-naphthalene
  • 2-Methyl-naphthalene
  • Naphthalene-1-methanol

Uniqueness

(3-Methyl-naphthalen-1-yl)-methanol is unique due to the specific positioning of the methyl and methanol groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3-methylnaphthalen-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNROUGVAYCPUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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